molecular formula C20H23N3OS B2536465 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide CAS No. 392240-91-4

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2536465
CAS No.: 392240-91-4
M. Wt: 353.48
InChI Key: NZSBOWBVWPKWOW-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a synthetic hybrid compound designed for pharmaceutical and biological research, merging the lipophilic, cage-like adamantane structure with a 1,3,4-thiadiazole heterocycle. The 1,3,4-thiadiazole scaffold is a well-documented bioisostere of pyrimidine bases, allowing its derivatives to potentially disrupt DNA replication and inhibit key enzymatic processes in abnormal cells . Adamantane derivatives, meanwhile, have a long-established profile of diverse biological activities . This molecular framework is of significant interest in early-stage drug discovery, particularly in the development of novel anticancer agents. Compounds featuring the 1,3,4-thiadiazole core have demonstrated marked cytotoxic properties against a range of cancer cell lines, including prostate (PC3), colon (HT-29), breast (MCF-7), and lung carcinomas, with some derivatives exhibiting potency superior to reference drugs like doxorubicin . The mechanism of action for such hybrids is often multi-targeted. Research on analogous molecules suggests potential inhibition of carbonic anhydrase isoforms (CA IX and CA XII), which are overexpressed in hypoxic tumors . Other studies indicate that related cinnamoyl-1,3,4-thiadiazole amides function as antitubulin agents, disrupting microtubule assembly and leading to cell cycle arrest . The incorporation of the rigid adamantane group may enhance lipid membrane permeability and influence binding to hydrophobic enzyme pockets, thereby modulating the compound's bioavailability and potency . This product is intended for research applications only, specifically for in vitro cytotoxicity assessments, mechanism of action studies, and as a lead compound in the synthesis of novel therapeutic agents. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-12-4-2-3-5-16(12)17(24)21-19-23-22-18(25-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSBOWBVWPKWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

This may include the use of advanced techniques such as microwave irradiation to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The 1,3,4-thiadiazole scaffold is a common feature among analogs, but substituents at the 2- and 5-positions dictate pharmacological and physicochemical properties. Key structural comparisons include:

Compound Name 5-Position Substituent 2-Position Substituent Molecular Weight logP Reference
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (Target) Adamantan-1-yl 2-methylbenzamide Not reported ~4.7 -
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide Adamantan-1-yl 3-chlorobenzamide 373.90 Data missing
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide Ethylsulfanyl 2-methylbenzamide 279.38 Data missing
N-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide 3,4-Dichlorophenyl 2-methylbenzamide Not reported Data missing
N-[5-(Bis(2-methoxyethyl)sulfamoyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide Bis(2-methoxyethyl)sulfamoyl 2-methylbenzamide 534.70 4.712

†Estimated based on structural similarity to .

Key Observations :

  • Adamantane Derivatives : The adamantane group (e.g., in the target compound and ) introduces high lipophilicity (logP ~4.7), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Electron-Withdrawing Groups : Chlorine (e.g., 3-chlorobenzamide in ) increases polarity and may influence receptor binding via halogen bonding.

Key Observations :

  • Benzylthio vs. Methylthio : Bulky benzylthio groups (88% yield) may stabilize intermediates, improving yields compared to smaller substituents like methylthio (79%) .

Physicochemical Properties

  • Melting Points : Adamantane derivatives exhibit higher melting points (e.g., 441–443 K for 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine ) due to rigid, hydrophobic packing. In contrast, ethylsulfanyl analogs melt at lower temperatures (e.g., 158–160°C in ).
  • Solubility : The bis(2-methoxyethyl)sulfamoyl group in increases polarity (logSw = -4.29) compared to adamantane, suggesting reduced membrane permeability but better aqueous solubility.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of neuropharmacology and antimicrobial activity. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and synthesis methods.

Molecular Formula: C16H20N4OS
Molecular Weight: 316.42 g/mol
Solubility: Highly soluble in organic solvents such as DMSO and DMF, with limited water solubility.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiosemicarbazide: Starting with adamantane-1-carbohydrazide treated with isothiocyanate.
  • Cyclization: The thiosemicarbazides undergo cyclization to form the thiadiazole ring.
  • Amidation: The final compound is synthesized by reacting the thiadiazole with 2-methylbenzoyl chloride.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study involving a series of related compounds demonstrated that many showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound 8S. typhimurium0.5 µg/mL
Compound 8MRSA1 µg/mL
Compound 8E. coli0.25 µg/mL

The best antibacterial potential was observed for compound 8 derived from the adamantane thiadiazole framework, which exhibited activity against resistant strains such as MRSA and Pseudomonas aeruginosa .

Neuropharmacological Effects

This compound has been studied for its effects on the nicotinic alpha-7 receptor, which plays a critical role in cognitive functions such as learning and memory. This receptor's modulation may provide therapeutic benefits for conditions like Alzheimer's disease and schizophrenia.

In animal models, administration of this compound demonstrated improvements in cognitive performance, suggesting a potential role as a cognitive enhancer or neuroprotective agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Nicotinic Receptor Modulation: The compound acts as an antagonist at the nicotinic alpha-7 receptor, influencing neurotransmitter release and enhancing synaptic plasticity.
  • Antimicrobial Mechanism: The thiadiazole moiety likely interacts with bacterial enzymes or structural components, disrupting cellular processes essential for bacterial survival.

Case Studies

A notable study evaluated the efficacy of various thiadiazole derivatives against resistant bacterial strains. Among these compounds, this compound was highlighted for its superior activity against multiple strains compared to traditional antibiotics .

Additionally, molecular docking studies have provided insights into the binding affinities and interactions of this compound with target proteins involved in bacterial resistance mechanisms .

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